1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine
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Description
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine is a useful research compound. Its molecular formula is C9H8ClF3N6 and its molecular weight is 292.65. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is thought to act by affectingspectrin-like proteins in the cytoskeleton of oomycetes .
Mode of Action
It is believed to interact with its targets, the spectrin-like proteins, leading to changes in the cytoskeleton of oomycetes .
Biochemical Pathways
The compound affects the biochemical pathways related to the cytoskeleton of oomycetes. It can inhibit the growth of strains that are resistant to phenylamides, strobilurin, dimethomorph, and iprovalicarb . The downstream effects of this interaction include the inhibition of the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation .
Result of Action
The result of the compound’s action is the inhibition of the growth of oomycetes. It affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation . This leads to the control of diseases caused by oomycetes such as late blight of potato .
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethyltetrazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N6/c1-18(2)8-15-16-17-19(8)7-6(10)3-5(4-14-7)9(11,12)13/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUYKJQHEFTTAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=NN1C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.